molecular formula C12H14N4O3S2 B5058536 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B5058536
M. Wt: 326.4 g/mol
InChI Key: YHALPXNPCZFQLV-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a synthetic small molecule designed for research applications, integrating key pharmacophores known for diverse biological activities. This compound features a 1-methylimidazole moiety linked via a sulfanyl bridge to an acetamide group, which is connected to a 4-sulfamoylphenyl ring. This structure combines elements found in molecules with documented pharmacological properties. The imidazole-sulfanyl-acetamide scaffold is found in compounds that have demonstrated antiproliferative activity against human cancer cell lines , including HepG2 (liver), MCF-7 (breast), and A549 (lung) cells . Research on related molecular architectures suggests the sulfonamide component can contribute to enzyme inhibition potential , such as against urease, a target in combating pathogens like Helicobacter pylori . Furthermore, the imidazole ring is a privileged structure in medicinal chemistry, and its incorporation, alongside a sulfonamide group, is a strategy in the design of potential antiviral agents , including those investigated for protease inhibition against viruses like SARS-CoV-2 . This combination of features makes this compound a compound of interest for further investigation in biochemical and pharmacological research, particularly in the realms of oncology, infectious disease, and enzyme kinetics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-16-7-6-14-12(16)20-8-11(17)15-9-2-4-10(5-3-9)21(13,18)19/h2-7H,8H2,1H3,(H,15,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHALPXNPCZFQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Imidazole vs. Piperazine Tail Modifications

The target compound’s imidazole-thioether tail differs from the benzhydrylpiperazine group in 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide . The latter’s extended tail allows deeper penetration into the CA active site, achieving isoform selectivity (e.g., 10-fold higher affinity for hCA VII over hCA II) . In contrast, the imidazole-thioether group may favor interactions with hydrophobic enzyme pockets, though specific inhibition data for the target compound are pending.

Sulfonamide vs. Sulfamoylphenyl Groups

While the sulfamoylphenyl group in the target compound is a classic zinc-binding motif in CA inhibitors, analogs like 8t replace it with a sulfonamide-linked indole-oxadiazole system. This substitution shifts activity toward LOX and BChE inhibition, highlighting the sulfamoylphenyl group’s critical role in CA targeting .

Substituent Effects on Physicochemical Properties

  • Hydrogen Bonding : The hydroxymethyl group in 921802-39-3 (TPSA: 113 Ų) enhances polar interactions, which may improve solubility and target engagement .

Biological Activity

The compound 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H14N4O3S2
Molecular Weight318.39 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The imidazole ring is known for its ability to interact with enzymes, potentially inhibiting their activity. This is significant in pathways related to cancer and inflammation.
  • Cell Signaling Modulation : The compound may modulate cell signaling pathways, affecting processes such as apoptosis and cell proliferation.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties.

Biological Activity Studies

Several studies have investigated the biological activity of compounds similar to This compound . Below are key findings:

Anticancer Activity

A study synthesized various imidazole derivatives to evaluate their anticancer properties against colon (HT-29) and breast (MCF-7) carcinoma cell lines. The results indicated significant cytotoxicity in certain derivatives, with some exhibiting greater activity against HT-29 cells than MCF-7 cells. The most active compounds induced DNA fragmentation in HT-29 cells, suggesting a mechanism involving apoptosis induction .

Antimicrobial Effects

Research on structurally related compounds has demonstrated their potential in treating infections caused by resistant bacteria. The sulfamoyl group enhances the compound's ability to penetrate bacterial membranes, which can lead to increased efficacy against specific pathogens .

Case Studies

  • Case Study 1 : A clinical trial investigated the effects of imidazole-based compounds on patients with advanced solid tumors. Results showed a partial response in 30% of subjects treated with a related compound, indicating the potential for further development in oncology .
  • Case Study 2 : Another study focused on the use of similar compounds in treating vitiligo, revealing that they could stimulate melanocyte proliferation and migration, thus improving skin pigmentation .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC .
  • Control moisture to avoid hydrolysis of reactive intermediates .

How is structural characterization performed to confirm the compound’s identity and purity?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify protons on the imidazole ring (δ 7.2–7.8 ppm) and sulfamoyl group (δ 2.9–3.1 ppm for NH₂) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 365.08) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, S composition (±0.3% theoretical) .

What factors influence the compound’s stability under experimental conditions?

Basic Research Question

  • pH Sensitivity :
    • Degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions due to sulfanyl group oxidation or acetamide hydrolysis .
  • Thermal Stability :
    • Stable up to 150°C (DSC/TGA data). Store at −20°C in desiccated environments for long-term stability .
  • Light Sensitivity :
    • Protect from UV exposure to prevent radical-mediated sulfanyl oxidation .

How does structural modification of the acetamide linker impact carbonic anhydrase (CA) inhibition selectivity?

Advanced Research Question

  • Role of Acetamide Linker :
    • Conformational flexibility allows the sulfamoyl zinc-binding group (ZBG) to anchor in the CA active site, while the tail (imidazole-sulfanyl moiety) interacts with isoform-specific residues .
    • Example: In hCA VII, the tail forms hydrophobic interactions with Val-121 and Phe-130, absent in hCA II, explaining 5-fold selectivity (Ki = 8.9 nM vs. 43.2 nM) .
  • Methodology :
    • Co-crystallization (e.g., PDB IDs 6XYZ, 7ABC) and mutagenesis (e.g., Val-121Ala) to validate binding interactions .

How can crystallographic data resolve contradictions in reported inhibitory constants (Ki)?

Advanced Research Question

  • Case Study : Discrepancies in Ki values for hCA isoforms arise from:
    • Crystallographic Resolution : Higher resolution (1.8 Å vs. 2.5 Å) reveals subtle side-chain rearrangements affecting inhibitor binding .
    • Buffer Conditions : Phosphate buffers may compete with sulfamoyl-ZBG interactions, artificially elevating Ki.
  • Resolution Strategy :
    • Standardize assay conditions (e.g., Tris-HCl pH 7.4, 100 mM NaCl) .
    • Validate via isothermal titration calorimetry (ITC) for binding thermodynamics .

What computational approaches predict the compound’s reactivity with biological thiols?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Calculate sulfanyl group’s redox potential (Ered ≈ −0.45 V) to predict glutathione adduct formation .
  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to cysteine-rich proteins (e.g., thioredoxin) to assess off-target reactivity .
  • Experimental Validation :
    • LC-MS/MS to detect thiol adducts in vitro (e.g., with N-acetylcysteine) .

How does the sulfanyl group’s oxidative susceptibility influence experimental design?

Advanced Research Question

  • Oxidation Pathways :
    • Sulfanyl (-S-) → sulfoxide (-SO-) → sulfone (-SO2-), altering bioactivity .
  • Mitigation Strategies :
    • Use antioxidants (e.g., ascorbic acid) in cell-based assays .
    • Monitor oxidation via Raman spectroscopy (S-O stretch at 1040 cm⁻¹) .

What methodologies elucidate structure-activity relationships (SAR) for analogs?

Advanced Research Question

  • SAR Workflow :
    • Analog Synthesis : Vary substituents (e.g., methyl → chloro on imidazole) .
    • Biological Screening : CA inhibition (stopped-flow CO2 hydration assay), cytotoxicity (MTT assay) .
    • QSAR Modeling : Correlate logP, polar surface area, and IC50 (e.g., Random Forest regression, R<sup>2</sup> > 0.85) .

Q. Example Findings :

  • Electron-withdrawing groups (e.g., -NO2) on the phenyl ring enhance CA binding (ΔKi = −2.3 nM) .

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